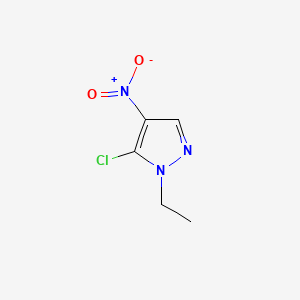
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine, also known as BDEEP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. BDEEP is a potent inhibitor of a specific enzyme called protein kinase B (AKT), which plays a critical role in various cellular processes, including cell proliferation, survival, and metabolism.
Mechanism of Action
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine is a potent inhibitor of protein kinase B (AKT), which is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, survival, and metabolism. AKT is activated by a variety of signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is frequently dysregulated in cancer cells. This compound inhibits AKT signaling by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in various preclinical models, including cell lines and animal models. It has been shown to induce apoptosis in cancer cells by inhibiting AKT signaling, leading to the inhibition of cell proliferation and survival. This compound has also been shown to have potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease, by modulating various signaling pathways involved in these diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine is its potent and selective inhibition of AKT signaling, making it a potential candidate for the development of novel anticancer drugs. This compound also has potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease, making it a versatile compound for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, this compound can be expensive to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research on 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine. One potential direction is the development of novel anticancer drugs based on this compound, which could have improved efficacy and reduced toxicity compared to current treatments. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could increase its availability for research purposes.
Synthesis Methods
The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,2-difluoroethanol with 5-bromo-3-ethoxypyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a suitable chloroformate derivative, such as isobutyl chloroformate, to form the final product, this compound. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to be a potent inhibitor of protein kinase B (AKT), which is overexpressed in various types of cancer and plays a critical role in cancer cell survival and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting AKT signaling, making it a potential candidate for the development of novel anticancer drugs. This compound has also been investigated for its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Properties
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO2/c1-2-14-7-3-6(10)4-13-9(7)15-5-8(11)12/h3-4,8H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLURQDBALSTHCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245042 |
Source


|
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-36-2 |
Source


|
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241752-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2,2-difluoroethoxy)-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Boronic acid, B-[4-(1-naphthalenyl-2-naphthalenylamino)phenyl]-](/img/structure/B571876.png)

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)
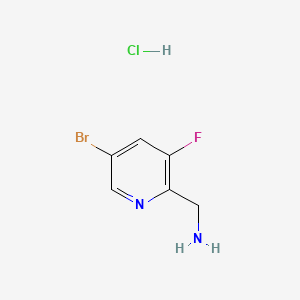
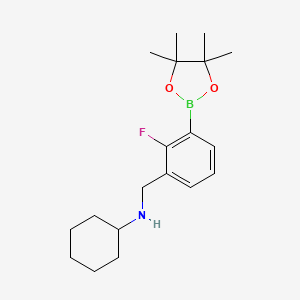

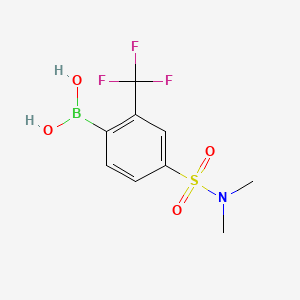
![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)
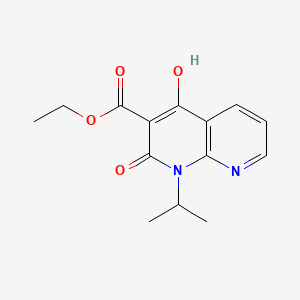

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

